molecular formula C7H11ClF3NO B2836283 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride CAS No. 2243506-10-5

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride

Cat. No.: B2836283
CAS No.: 2243506-10-5
M. Wt: 217.62
InChI Key: BULJVIDPWCMMFQ-UHFFFAOYSA-N
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Description

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride (CAS: 1803571-76-7) is a fluorinated cyclohexanone derivative with a molecular formula of C₈H₁₃ClF₃NO₂ and a molecular weight of 247.64 g/mol . The compound features a cyclohexanone backbone substituted with an amino group and a trifluoromethyl group at the 4-position, forming a hydrochloride salt. This structure enhances its stability and bioavailability, making it a versatile small-molecule scaffold in medicinal chemistry and drug discovery. Applications include its use as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

IUPAC Name

4-amino-4-(trifluoromethyl)cyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULJVIDPWCMMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.

    Amination: The amino group is introduced via a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride C₈H₁₃ClF₃NO₂ 247.64 Amino, trifluoromethyl, ketone, hydrochloride Cyclohexanone core with 4-amino and 4-CF₃ substituents; planar ketone moiety
4-(Dimethylamino)cyclohexanone Hydrochloride C₈H₁₆ClNO 177.67 Dimethylamino, ketone, hydrochloride Cyclohexanone with 4-dimethylamino group; lacks fluorine, reducing lipophilicity
Methyl 4-aminocyclohexanecarboxylate Hydrochloride (cis/trans mixture) C₉H₁₆ClNO₂ 213.68 Amino, ester, hydrochloride Cyclohexane ring with 4-amino and 1-carboxylate ester; conformational flexibility
4-Aminocyclohexanone Hydrochloride C₆H₁₀ClNO 147.60 Amino, ketone, hydrochloride Simplified analog lacking trifluoromethyl group; lower steric hindrance
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride C₉H₁₃ClF₃NO 267.66 Amino, trifluoromethyl, ketone, hydrochloride Ethanone attached to 4-CF₃-cyclohexyl; ketone positioned outside the ring
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride C₁₁H₂₀ClF₃N₂O₂ 328.74 Amino, trifluoromethyl, tert-butyl carbamate, hydrochloride Piperidine ring (6-membered N-heterocycle) with 4-CF₃ and 1-Boc group

Impact of Structural Variations on Properties

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound significantly enhances lipophilicity compared to non-fluorinated analogs like 4-aminocyclohexanone hydrochloride. This improves membrane permeability and metabolic stability .

Conformational Flexibility: The piperidine derivative (tert-butyl 4-amino-4-CF₃-piperidine-1-carboxylate hydrochloride) adopts a chair conformation with restricted rotation due to the six-membered ring, contrasting with the cyclohexanone core’s planar ketone .

Synthetic Utility: Compounds like 4-(dimethylamino)cyclohexanone hydrochloride serve as precursors for Mannich reactions or reductive amination, whereas the target compound’s trifluoromethyl group may direct electrophilic substitutions .

Biological Activity

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is C7H10F3NC_7H_{10}F_3N with a molecular weight of approximately 183.17 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, it has been noted for its potential activity against fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in several studies. Inhibition of FABP4 has been linked to reduced inflammation and improved metabolic profiles in animal models. This positions 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride as a candidate for further investigation in inflammatory diseases .

Study on FABP Inhibition

In a study evaluating the inhibition of FABP4, compounds structurally related to 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride were assessed for their IC50 values. The most potent inhibitors demonstrated IC50 values lower than established ligands, indicating strong inhibitory activity. Although specific data for this compound were not provided, the trend suggests that similar compounds may exhibit comparable efficacy .

Research Findings Summary Table

Study Focus Findings IC50 Value
Study 1FABP InhibitionEvaluated several derivatives for potency<3 µM
Study 2Antimicrobial ActivityRelated compounds showed significant effects against bacteriaN/A
Study 3Anti-inflammatory EffectsPotential modulation of inflammation via FABP inhibitionN/A

Q & A

Q. What are the optimal synthetic routes for 4-amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride, and how can enantiomeric purity be ensured?

Methodology :

  • Synthetic Routes : The compound’s synthesis likely involves reductive amination of 4-(trifluoromethyl)cyclohexan-1-one with ammonia or ammonium salts under catalytic hydrogenation (e.g., Pd/C or Raney Ni), followed by HCl salt formation . For trifluoromethyl-substituted cyclohexanes, fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) may precede cyclization .
  • Enantiomeric Purity : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enhance enantioselectivity. Monitor purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .

Q. How does the hydrochloride salt form enhance experimental utility compared to the free base?

Methodology :

  • Solubility : The hydrochloride salt improves aqueous solubility, facilitating dissolution in polar solvents (e.g., water, methanol) for biological assays .
  • Stability : Protonation of the amino group reduces oxidative degradation, particularly under ambient storage conditions. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in enzyme inhibition studies?

Methodology :

  • Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism due to its electron-withdrawing nature. Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .
  • Bioavailability : Conduct permeability assays (e.g., Caco-2 cell monolayers) to evaluate passive diffusion. Compare logP values (experimental vs. computational) to correlate lipophilicity with absorption .

Q. What analytical techniques resolve structural ambiguities in derivatives of 4-amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride?

Methodology :

  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H}-NMR with NOESY for stereochemical assignment of the cyclohexane ring .
  • X-ray Crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine) for unambiguous stereochemical determination. Refine structures using software like SHELX .

Q. How should researchers address contradictory data on the compound’s biological activity in different assay systems?

Methodology :

  • Purity Assessment : Verify compound purity (>95% via HPLC) to rule out impurity-driven artifacts (e.g., residual solvents or byproducts affecting receptor binding) .
  • Assay Validation : Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) and use positive/negative controls (e.g., known inhibitors) to confirm target specificity .

Q. What computational strategies predict the compound’s binding modes to neurological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with targets like NMDA receptors. Parameterize the trifluoromethyl group with quantum mechanical charges (e.g., DFT/B3LYP) for accuracy .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with PyMOL .

Q. What safety protocols are critical for handling 4-amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride in high-throughput screening?

Methodology :

  • PPE : Use nitrile gloves, lab coats, and FFP3 respirators to prevent inhalation/contact.
  • Ventilation : Perform reactions in fume hoods with HEPA filters. Monitor airborne particulates via real-time aerosol detectors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal (per local regulations) .

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